3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol
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Overview
Description
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is an organic compound with the molecular formula C13H21NO It is a secondary amine and alcohol, characterized by the presence of a phenyl group, a methyl group, and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propan-2-one.
Reduction: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-amine.
Substitution: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propyl halides or ethers.
Scientific Research Applications
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the phenyl and methyl groups enhances its binding affinity to target sites, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-propanol: Similar structure but lacks the amino group.
1-Amino-2-methylpropan-2-ol: Contains an amino group but differs in the position of the hydroxyl group.
3-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol: Similar structure but with the hydroxyl group at a different position
Uniqueness
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[(2-methyl-1-phenylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-11(2)13(14-9-6-10-15)12-7-4-3-5-8-12/h3-5,7-8,11,13-15H,6,9-10H2,1-2H3 |
InChI Key |
VCCAEKCOPHCCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NCCCO |
Origin of Product |
United States |
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